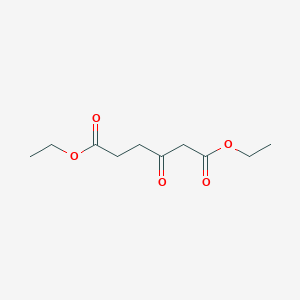

Diethyl 3-oxohexanedioate

Description

Contextual Significance of β-Keto Diesters as Synthetic Intermediates

β-Keto diesters are a class of organic compounds characterized by two ester groups and a ketone. chemsynthesis.com Their significance in organic synthesis stems from the unique reactivity conferred by this combination of functional groups. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic, facilitating the formation of a stabilized enolate ion upon treatment with a base. chemsynthesis.com This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.

This reactivity makes β-keto esters crucial building blocks for synthesizing more complex molecules. ambeed.com They are central to several classical and modern synthetic reactions. For instance, they are key substrates in alkylation and acylation reactions at the α-carbon. Furthermore, the intramolecular reaction of diesters to form cyclic β-keto esters, known as the Dieckmann condensation, is a powerful method for constructing five- and six-membered rings, which are common structural motifs in many natural products and pharmaceuticals. libretexts.orgopenstax.orgorgoreview.com The products of these reactions can often undergo subsequent hydrolysis and decarboxylation to yield ketones or carboxylic acids, further expanding their synthetic utility. orgoreview.com

Overview of Diethyl 3-Oxohexanedioate's Unique Reactivity Profile

The reactivity of this compound is defined by its structure as a 1,6-diester. This specific arrangement makes it an ideal substrate for the Dieckmann condensation, an intramolecular Claisen condensation that is particularly effective for forming five-membered rings. libretexts.orgopenstax.org When treated with a suitable base, such as sodium ethoxide, this compound undergoes cyclization to yield ethyl 2-oxocyclopentanecarboxylate, a valuable precursor for the synthesis of substituted cyclopentanones. openstax.orgorgoreview.com

Beyond cyclization, the acidic α-protons of this compound allow for its participation in various alkylation reactions. Research has demonstrated its use in syntheses where it is alkylated with electrophiles like 2-nitrobenzyl bromides. researchgate.netthieme-connect.com These reactions, followed by subsequent transformations such as reduction and condensation, provide routes to complex heterocyclic structures like tetrahydropyrrolo[1,2-a]quinolin-1-ones. researchgate.net The compound itself can be synthesized via the reaction of ethyl 4-bromo-3-oxobutanoate with diethyl malonate in the presence of a base like sodium hydride. jst.go.jpjst.go.jpconsensus.app

| Property | Value |

| IUPAC Name | 1,6-diethyl 3-oxohexanedioate |

| Synonyms | Diethyl 3-oxoadipate, Diethyl β-ketoadipate |

| CAS Number | 7149-59-9 |

| Molecular Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

Evolution of Research Perspectives on this compound

Research involving this compound has evolved from its use in classical organic synthesis to its recognition in broader biochemical contexts. Early research, exemplified by studies from the late 1970s and 1980s, focused on its fundamental reactivity and application as a building block. For example, a 1978 paper detailed its synthesis from haloesters and malonates, establishing a practical route to this intermediate. jst.go.jp Shortly after, in 1982, its utility was demonstrated in the multi-step synthesis of lactonic pheromones, highlighting its role in constructing specific, biologically active target molecules. tandfonline.com

In recent years, the focus has expanded to include the biochemical relevance of the core structure, β-ketoadipic acid. The β-ketoadipate pathway is a central metabolic route in various microorganisms for the breakdown of aromatic compounds. nih.govresearchgate.net Modern research in synthetic biology and biotechnology has explored engineering this pathway in microbes like Pseudomonas putida to produce β-ketoadipic acid from renewable feedstocks. researchgate.net This bio-produced dicarboxylic acid is being investigated as a monomer for creating performance-advantaged polymers, such as novel nylons. researchgate.net While this research often focuses on the diacid rather than the diethyl ester, it signifies a modern perspective where the fundamental carbon skeleton of this compound is a target for sustainable chemical production, shifting its role from a traditional synthetic intermediate to a product of biocatalysis with applications in materials science.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 3-oxohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-3-14-9(12)6-5-8(11)7-10(13)15-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRIYMIXCUUSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221712 | |

| Record name | Diethyl 3-oxoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-59-9 | |

| Record name | Hexanedioic acid, 3-oxo-, 1,6-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 3-oxoadipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7149-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3-oxoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3-oxoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes to Diethyl 3 Oxohexanedioate and Its Derivatives

Classical Condensation Strategies

Classical condensation reactions form the bedrock of synthetic organic chemistry, providing robust methods for the construction of carbon-carbon bonds. The synthesis of Diethyl 3-oxohexanedioate often employs these established strategies, which are characterized by their reliability and scalability.

Malonic Ester Condensations and Analogues

The malonic ester synthesis is a classic method for preparing carboxylic acids. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comopenochem.org It involves the alkylation of diethyl malonate or a similar active methylene (B1212753) compound, followed by hydrolysis and decarboxylation. wikipedia.orgmasterorganicchemistry.com The α-protons of the methylene group in diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a base, such as sodium ethoxide, to form a stabilized enolate. organicchemistrytutor.commasterorganicchemistry.comyoutube.com This enolate is a potent nucleophile that can react with an alkyl halide in an SN2 reaction to form an alkylated malonic ester. organicchemistrytutor.commasterorganicchemistry.com

A pertinent analogue to the direct synthesis of this compound is the alkylation of diethyl 3-oxoglutarate. In one described method, the magnesium chelate of diethyl 3-oxoglutarate is prepared using magnesium turnings and a trace of iodine in ethanol (B145695). tandfonline.com This intermediate is then alkylated with ethyl chloroacetate. The reaction mixture is warmed to facilitate the formation of Diethyl 4-ethoxycarbonyl-3-oxohexanedioate. tandfonline.com Subsequent hydrolysis and decarboxylation of this intermediate would lead to the desired this compound. This two-step alkylation of the readily available diethyl 3-oxoglutarate provides a regioselective route to the target molecule. tandfonline.com

The general mechanism for malonic ester synthesis involves the following key steps:

Enolate Formation: A base removes the acidic α-proton from the malonic ester to form a resonance-stabilized enolate. masterorganicchemistry.comyoutube.com

Alkylation: The enolate attacks an alkyl halide in a nucleophilic substitution reaction. organicchemistrytutor.commasterorganicchemistry.com

Hydrolysis: The resulting dialkyl malonic ester is hydrolyzed, typically under acidic or basic conditions, to the corresponding malonic acid. masterorganicchemistry.com

Decarboxylation: Upon heating, the malonic acid readily loses a molecule of carbon dioxide to yield the substituted carboxylic acid. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Product of Alkylation |

| Diethyl malonate | Alkyl halide | Sodium ethoxide | Alkylated diethyl malonate |

| Diethyl 3-oxoglutarate | Ethyl chloroacetate | Magnesium/Iodine | Diethyl 4-ethoxycarbonyl-3-oxohexanedioate |

Acylation of Ketone Enolates with Diesters

The acylation of ketone enolates with diesters provides another classical route to β-keto esters like this compound. This method involves the reaction of a ketone enolate with an ester, which serves as an acylating agent. vanderbilt.eduucalgary.ca The reaction is a nucleophilic acyl substitution where the enolate attacks the carbonyl carbon of the ester. vanderbilt.eduucalgary.ca

To synthesize this compound via this route, one could envision the acylation of the enolate of ethyl propionate (B1217596) with diethyl oxalate. The enolate of ethyl propionate would be generated using a suitable base, such as lithium diisopropylamide (LDA) or an alkoxide. This enolate would then attack one of the ester carbonyls of diethyl oxalate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate would yield the target molecule.

A key consideration in this type of reaction is the choice of base and reaction conditions to favor the desired cross-condensation over self-condensation of the starting ester. vanderbilt.edu Using a non-nucleophilic, strong base like LDA at low temperatures can help to form the enolate of the ketone or ester component cleanly before the addition of the acylating agent. vanderbilt.edu

The general mechanism proceeds as follows:

Enolate Formation: A strong base deprotonates the α-carbon of the ketone or ester starting material to form the enolate. egyankosh.ac.in

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the diester (the acylating agent). vanderbilt.edu

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-dicarbonyl product. vanderbilt.edu

| Enolate Source | Acylating Agent | Base | Product |

| Ethyl propionate | Diethyl oxalate | LDA | This compound |

| Acetone (B3395972) | Diethyl carbonate | Sodium ethoxide | Ethyl acetoacetate (B1235776) |

Meldrum's Acid-Based Approaches

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for its high acidity and utility in forming β-keto esters. rsc.orgorgsyn.orgwikipedia.org The protons on the methylene group of Meldrum's acid are particularly acidic (pKa ≈ 4.97), allowing for easy formation of an enolate. chemicalbook.com

A general method for preparing β-keto esters using Meldrum's acid involves the acylation of Meldrum's acid followed by alcoholysis. orgsyn.orgresearchgate.net An acyl chloride can be reacted with Meldrum's acid in the presence of a base like pyridine (B92270) to form an acyl Meldrum's acid. orgsyn.org This intermediate is then refluxed with an alcohol, such as ethanol, to yield the corresponding ethyl β-keto ester. orgsyn.orgresearchgate.net

For the synthesis of this compound, this would involve the acylation of Meldrum's acid with a suitable acyl chloride, such as ethyl malonyl chloride. The resulting acyl Meldrum's acid derivative would then be treated with ethanol to produce this compound. The reaction is driven by the formation of the stable β-keto ester and the byproducts acetone and carbon dioxide upon heating. wikipedia.org

The process can be summarized in the following steps:

Acylation of Meldrum's Acid: Meldrum's acid is acylated with an acyl chloride or a carboxylic acid activated with a coupling agent. orgsyn.orgresearchgate.net

Alcoholysis: The resulting acyl Meldrum's acid is then reacted with an alcohol to form the β-keto ester. orgsyn.orgresearchgate.net

| Acylating Agent | Alcohol | Product |

| Ethyl malonyl chloride | Ethanol | This compound |

| Phenylacetyl chloride | Methanol | Methyl phenylacetylacetate |

Chemo- and Stereoselective Synthesis of this compound Analogs

Modern synthetic chemistry increasingly focuses on the development of methods that allow for the selective synthesis of specific isomers of a molecule. For derivatives of this compound, controlling both chemoselectivity and stereoselectivity is crucial for their application in the synthesis of complex target molecules.

Enantioselective Catalytic Hydrogenation of 3-Oxoalkanedioates

The reduction of the ketone group in 3-oxoalkanedioates, such as this compound, to a secondary alcohol introduces a chiral center. Enantioselective catalytic hydrogenation is a powerful technique to achieve this transformation with high enantiomeric excess (ee). researchgate.netrsc.orgrsc.orgsioc-journal.cn This method typically employs a transition metal catalyst, such as ruthenium or iridium, complexed with a chiral ligand. researchgate.netrsc.orgtandfonline.com

The choice of catalyst and ligand is critical for achieving high enantioselectivity. For instance, ruthenium-BINAP complexes have been shown to be highly effective for the asymmetric hydrogenation of β-keto esters. rsc.org The reaction is often carried out under a hydrogen atmosphere, and the conditions can be optimized for both academic and industrial purposes. researchgate.net In some cases, the use of ionic liquids as the reaction medium can enhance the enantioselectivity and allow for catalyst recycling. rsc.org

Recent advancements have also seen the development of iridium catalysts with chiral P,N,N-ligands for the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters in good to excellent enantioselectivities. rsc.orgtandfonline.com

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| β-Keto ester | Ru-BINAP in ionic liquid | Chiral β-hydroxy ester | Up to 99.3% rsc.org |

| β-Keto ester | Ir-chiral ferrocenyl P,N,N-ligand | Chiral β-hydroxy ester | Up to 95% rsc.org |

| β-Keto ester | Ir/(S,S)-L4 | Chiral β-hydroxy ester | Good enantioselectivities tandfonline.com |

Alkylation of β-Keto Diesters in Complex Molecule Assembly

This compound and its analogues are valuable building blocks in the synthesis of more complex molecules, including natural products. nih.govuconn.edu The active methylene group between the two carbonyl functionalities can be deprotonated to form a nucleophilic enolate, which can then be alkylated with various electrophiles. researchgate.netthieme-connect.com This allows for the introduction of diverse substituents and the construction of intricate carbon skeletons.

For example, a synthetic route towards benzo-fused angular tricyclic amides utilizes the alkylation of 1-(tert-butyl) 6-ethyl 3-oxohexanedioate with 2-nitrobenzyl bromides. researchgate.net This alkylation is a key step in a sequence that ultimately leads to the formation of complex heterocyclic systems after subsequent hydrolysis, decarboxylation, reductive amination, and cyclization. researchgate.net

The ability to perform these alkylations in a controlled manner is crucial for the successful synthesis of target molecules. The choice of base, solvent, and reaction temperature can all influence the outcome of the reaction, including the potential for dialkylation. wikipedia.org The strategic use of β-keto diesters like this compound as building blocks highlights their importance in modern organic synthesis for creating molecular diversity and accessing complex architectures. nih.govnih.gov

| β-Keto Diester | Electrophile | Product Application |

| 1-(tert-butyl) 6-ethyl 3-oxohexanedioate | 2-Nitrobenzyl bromides | Synthesis of benzo-fused angular tricyclic amides researchgate.net |

| Diethyl 3-oxoglutarate | Ethyl chloroacetate, then other alkyl halides | Synthesis of lactonic pheromones tandfonline.com |

Fundamental Reactivity and Mechanistic Aspects of Diethyl 3 Oxohexanedioate

Enolate Chemistry and Carbanion Reactivity

The presence of a ketone and an ester group flanking a methylene (B1212753) group (CH₂) confers significant reactivity upon diethyl 3-oxohexanedioate. This section details the formation and subsequent reactions of the enolate ion, a key nucleophilic intermediate.

Formation and Stabilization of Enolate Intermediates

The hydrogen atoms on the carbon atom situated between the ketone and ester carbonyl groups (the α-carbon) of this compound are significantly more acidic than typical α-hydrogens of a ketone or ester alone. This increased acidity is attributed to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, the enolate ion, through resonance. colorado.eduuomosul.edu.iq When treated with a suitable base, such as sodium ethoxide, an α-hydrogen is abstracted to form a resonance-stabilized enolate. uomosul.edu.iqopenstax.orgmasterorganicchemistry.com

The negative charge of the enolate is delocalized over the α-carbon and the oxygen atoms of both the keto and ester carbonyl groups. openstax.orglibretexts.org This delocalization distributes the negative charge, rendering the enolate more stable and readily formed. masterorganicchemistry.com While the enolate has two resonance forms with the negative charge on either oxygen atom, it predominantly reacts as a carbon nucleophile. masterorganicchemistry.com

Table 1: Key Factors in Enolate Formation

| Factor | Description |

| Base | A base, such as sodium ethoxide or a stronger base like lithium diisopropylamide (LDA), is required to deprotonate the α-carbon. libretexts.org |

| α-Hydrogens | The presence of acidic protons on the carbon between the two carbonyl groups is essential for enolate formation. csbsju.edu |

| Resonance Stabilization | The resulting enolate is stabilized by delocalization of the negative charge onto both adjacent carbonyl oxygen atoms. colorado.edu |

α-Alkylation Reactions for Carbon-Carbon Bond Construction

The nucleophilic enolate of this compound readily participates in SN2 reactions with alkyl halides, a process known as α-alkylation. This reaction is a powerful method for forming new carbon-carbon bonds. libretexts.orgrsc.org The enolate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and introducing an alkyl substituent at the α-position. libretexts.orgcsbsju.edu

The choice of base and reaction conditions is crucial to prevent side reactions. While alkoxides can be used, stronger bases like lithium diisopropylamide (LDA) are often preferred to ensure complete and irreversible formation of the enolate, which can minimize issues like multiple alkylations. libretexts.org The alkylating agent should ideally be a primary or methyl halide to favor the SN2 pathway over elimination. libretexts.org

A new route to benzo-fused angular tricyclic amides has been developed utilizing the alkylation of similar β-keto diesters with 2-nitrobenzyl bromides. researchgate.net This highlights the synthetic utility of α-alkylation in the construction of complex molecular architectures.

Intramolecular Cyclization: The Dieckmann Condensation

This compound is a prime substrate for the Dieckmann condensation, an intramolecular Claisen condensation that forms a cyclic β-keto ester. orgoreview.comopenstax.orglibretexts.org This reaction occurs when the diester is treated with a base, typically sodium ethoxide. orgoreview.comlibretexts.org The mechanism involves the formation of an enolate at one of the ester's α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. openstax.orglibretexts.orglibretexts.org

This intramolecular nucleophilic acyl substitution results in the formation of a five- or six-membered ring. openstax.orglibretexts.orglibretexts.org For this compound, which is a 1,6-diester, the Dieckmann condensation yields a five-membered cyclic β-keto ester. orgoreview.comopenstax.orglibretexts.org The reaction is driven to completion because the resulting cyclic β-keto ester is more acidic than the starting alcohol, and the base deprotonates it, shifting the equilibrium. libretexts.orglibretexts.org A full equivalent of base is therefore necessary for the reaction to proceed to completion. orgoreview.comlibretexts.org

The Dieckmann cyclization is a valuable tool in organic synthesis, often used in tandem with subsequent alkylation and decarboxylation steps to produce substituted cyclic ketones. orgoreview.comopenstax.orglibretexts.org For instance, the Dieckmann cyclization of diethyl 3-methylheptanedioate results in a mixture of two β-keto ester products. openstax.org

Aldol-Type and Michael Additions Involving this compound

The enolate derived from this compound can also participate in other crucial carbon-carbon bond-forming reactions, such as aldol-type and Michael additions.

In an aldol-type addition , the enolate acts as a nucleophile and adds to the carbonyl group of an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction forms a β-hydroxy carbonyl compound. wikipedia.org The reaction is typically base-catalyzed, with the enolate attacking the electrophilic carbonyl carbon. uomosul.edu.iqwikipedia.org Subsequent dehydration of the aldol (B89426) addition product can lead to the formation of an α,β-unsaturated carbonyl compound, a process known as aldol condensation. wikipedia.orgmasterorganicchemistry.com

The Michael addition involves the conjugate addition of the enolate to an α,β-unsaturated carbonyl compound. tamu.edu The enolate attacks the β-carbon of the unsaturated system, a classic example of a 1,4-addition. This reaction is highly effective for forming new carbon-carbon bonds and is a cornerstone of synthetic organic chemistry. For example, the conjugate-base anion of diethyl malonate can undergo a Michael addition. colorado.edu

Decarboxylation Mechanisms in this compound Chemistry

Following many of the reactions described above, a common subsequent step is the removal of one of the ester groups through hydrolysis and decarboxylation.

Acidic Hydrolysis and Thermal Decarboxylation Pathways

The ester groups of this compound and its derivatives can be hydrolyzed to carboxylic acids under acidic or basic conditions. orgoreview.com In the context of subsequent decarboxylation, acidic hydrolysis is often employed. csbsju.eduyoutube.com Heating the resulting β-keto acid readily induces decarboxylation, the loss of carbon dioxide, to yield a ketone. csbsju.eduorgoreview.comwikipedia.org

The mechanism of decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state. csbsju.edumasterorganicchemistry.com The carboxylic acid proton is transferred to the keto carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process forms an enol intermediate and releases carbon dioxide. csbsju.edumasterorganicchemistry.com The enol then tautomerizes to the more stable ketone product. youtube.commasterorganicchemistry.com This ease of decarboxylation is a characteristic feature of compounds with a carbonyl group at the β-position relative to a carboxylic acid. csbsju.eduwikipedia.org This entire sequence, from alkylation or cyclization to hydrolysis and decarboxylation, provides a powerful synthetic route to a wide array of ketones. researchgate.netorgoreview.comresearchgate.net

Structural Requirements for Decarboxylation

The decarboxylation of β-keto esters, such as this compound, is a synthetically important reaction that proceeds through a specific set of structural and electronic prerequisites. The key structural feature that facilitates this reaction is the presence of a carbonyl group positioned beta to the carboxylic acid functionality (or an ester that can be hydrolyzed to a carboxylic acid). aklectures.comyoutube.com This arrangement is crucial for the formation of a cyclic transition state, which is a hallmark of the decarboxylation mechanism. youtube.commasterorganicchemistry.comyoutube.com

The generally accepted mechanism for the decarboxylation of a β-keto acid involves a concerted, six-membered cyclic transition state. youtube.commasterorganicchemistry.comyoutube.comyoutube.com In this process, the molecule adopts a conformation where the hydroxyl group of the carboxylic acid can form an intramolecular hydrogen bond with the β-carbonyl oxygen. youtube.comyoutube.com Heating provides the necessary energy to push the reaction forward, leading to a flow of electrons around the ring. youtube.comyoutube.comyoutube.comyoutube.com This results in the cleavage of the C-C bond between the alpha-carbon and the carboxyl group, the formation of a C=C double bond (enol), and the release of carbon dioxide (CO₂). youtube.commasterorganicchemistry.comyoutube.comyoutube.com The resulting enol intermediate then tautomerizes to the more stable ketone product. youtube.comyoutube.comyoutube.com

The efficiency of decarboxylation is intrinsically linked to the ability of the molecule to adopt this cyclic transition state. For instance, in rigid systems where the ideal 90° dihedral angle between the departing carboxyl group and the pi-system of the ketone cannot be achieved, decarboxylation is significantly hindered. masterorganicchemistry.com This highlights the stringent stereochemical requirements for the reaction to proceed.

A notable exception that underscores these structural requirements is found in bicyclic systems where the formation of an enol would result in a double bond at a bridgehead position, a violation of Bredt's rule. masterorganicchemistry.com In such cases, even though a β-keto acid moiety is present, decarboxylation does not readily occur upon heating, as the formation of the enol intermediate is energetically unfavorable. masterorganicchemistry.com This further emphasizes that the ability to form a stable enol or enolate-like structure is a critical factor governing the decarboxylation of β-keto acids.

Studies on the decarboxylation kinetics of various β-keto acids have shown a correlation between the rate of reaction and the Cα-Cβ bond length, which is influenced by the presence of alkyl substituents at the α-position. acs.org This suggests that subtle electronic and steric factors can also play a role in modulating the reactivity of these compounds towards decarboxylation. acs.org

Reduction Chemistry of the β-Keto Ester Moiety

The β-keto ester moiety in this compound is a key functional group that can undergo various reduction reactions to yield valuable chiral building blocks.

Asymmetric Reductions to β-Hydroxy Esters

The asymmetric reduction of β-keto esters is a powerful method for producing optically pure β-hydroxy esters, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.ainih.govmdpi.com This transformation can be achieved using both chemical and biocatalytic methods. scielo.br

Chemical methods often employ metal catalysts, which can sometimes lead to product contamination. scielo.br In contrast, biocatalytic reductions using enzymes or whole-cell systems offer a green and highly selective alternative. scielo.brrsc.org These biocatalytic approaches often utilize ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are NAD(P)H-dependent enzymes. academie-sciences.fr

The stereochemical outcome of the reduction, yielding either the (R)- or (S)-β-hydroxy ester, is highly dependent on the specific enzyme used. ontosight.aiscielo.br For instance, different yeast strains have been shown to produce β-hydroxy esters with varying enantiomeric excesses and configurations. nih.gov The structure of the β-keto ester substrate, including the nature of the ester group and substituents, can also significantly influence the stereoselectivity of the reduction. nih.gov

Dynamic kinetic resolution (DKR) is a particularly effective strategy for the asymmetric reduction of β-keto esters. nih.govresearchgate.netorganic-chemistry.org In this process, a rapid racemization of the starting material occurs concurrently with a stereoselective reduction, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.net

Biocatalytic Approaches and Enzyme Engineering for Stereocontrol

Biocatalysis has emerged as a highly effective and sustainable method for the stereocontrolled reduction of β-keto esters like this compound. scielo.brtandfonline.comresearchgate.net Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other microorganisms like Geotrichum candidum and Kluyveromyces marxianus, are frequently employed for these transformations. scielo.brtandfonline.com These systems are advantageous as they contain the necessary enzymes and cofactors, along with a built-in cofactor regeneration system. scielo.br

The stereoselectivity of these microbial reductions can be influenced by various factors, including the specific microbial strain, the age of the mycelium, and the cultivation conditions. tandfonline.com For example, the reduction of ethyl acetoacetate (B1235776) by G. candidum can yield optically pure (R)-ethyl 3-hydroxybutanoate due to a combination of stereoselective reduction and enantioselective metabolism. tandfonline.com

To overcome the limitations of naturally occurring enzymes, protein engineering techniques, such as directed evolution and site-directed mutagenesis, are powerful tools for tailoring the properties of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). academie-sciences.frrsc.orgtudelft.nl By modifying the amino acid sequence of an enzyme, it is possible to enhance its activity, stability, and, most importantly, its stereoselectivity towards specific substrates. rsc.orgtudelft.nl

For instance, iterative saturation mutagenesis has been successfully used to engineer ADHs with high enantioselectivity for the reduction of challenging ketone substrates. tudelft.nl By targeting amino acid residues within the active site or in flexible loop regions, researchers can alter the substrate binding pocket to favor the formation of a desired stereoisomer. rsc.orgtudelft.nlfrontiersin.org This approach has enabled the production of both (R)- and (S)-enantiomers of β-hydroxy esters with high enantiomeric excess (>99% ee) from the corresponding β-keto esters. tudelft.nl

The development of self-sufficient heterogeneous biocatalysts, where the enzyme and cofactor are co-immobilized, represents a significant advancement for continuous flow processes. rsc.org This strategy enhances the reusability of the biocatalyst and cofactor, making the process more economically viable and sustainable. rsc.org

Mechanistic Insights into Reductase Activity

The enzymatic reduction of the β-keto group in this compound is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). ontosight.aiacademie-sciences.fr These enzymes belong to the broader family of oxidoreductases and rely on a nicotinamide (B372718) cofactor, either NADH or NADPH, to deliver a hydride ion to the carbonyl carbon of the substrate. ontosight.ai

The mechanism of reduction involves the transfer of a hydride from the cofactor to the β-keto group, resulting in the formation of a β-hydroxy ester. ontosight.ai This reaction is stereospecific, and the facial selectivity of the hydride attack determines the configuration (R or S) of the resulting hydroxyl group. ontosight.ai The enzyme's active site provides a chiral environment that precisely orients the substrate and the cofactor, thereby dictating the stereochemical outcome of the reaction.

Molecular docking studies and computational modeling have provided valuable insights into the enzyme-substrate interactions that govern enantioselectivity. nih.gov These studies help to explain why a particular enzyme favors the formation of one enantiomer over the other by analyzing the binding energies and conformations of the substrate within the active site. nih.gov For example, the high enantioselectivity of (S)-1-phenylethanol dehydrogenase (PEDH) in the reduction of various ketones and β-keto esters has been rationalized through such computational analyses. nih.gov

Recent research has also shed light on the promiscuous activities of some reductases. For instance, ene-reductases, which typically catalyze the reduction of activated C=C double bonds, have been found to also reduce the C=N bond of oximes in α-oximo β-keto esters. nih.govacs.org Mechanistic studies, including crystal structure analysis and molecular dynamics simulations, have revealed that this two-step reduction proceeds via an imine intermediate rather than a hydroxylamine (B1172632) intermediate. nih.govacs.org This deeper understanding of the reaction pathway and the roles of specific amino acid residues can be exploited to further engineer these enzymes for novel biocatalytic applications. nih.govacs.org

Synthetic Utility of Diethyl 3 Oxohexanedioate in Target Oriented Synthesis

Construction of Diverse Heterocyclic Frameworks

The unique structural arrangement of diethyl 3-oxohexanedioate, possessing both electrophilic and nucleophilic centers, facilitates its use in various cyclization reactions to form a multitude of heterocyclic systems.

The synthesis of furan (B31954) derivatives can be achieved through various strategies, often involving the cyclization of dicarbonyl compounds. While direct synthesis from this compound is plausible, related methodologies highlight the utility of similar substrates. For instance, the reaction of ethyl 4-halo-3-oxobutanoates with malononitrile (B47326) in the presence of a base like triethylamine (B128534) can yield functionalized furan derivatives. researchgate.netconsensus.app A related approach involves the reaction of ethyl 2-chloroacetoacetate with malononitrile in the presence of sodium ethoxide to produce ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. researchgate.net Furthermore, Claisen condensation reactions provide a pathway to β-keto-enol systems that are precursors to furan and pyridine (B92270) derivatives. nih.gov

Pyran derivatives, which are core structures in many biologically active compounds, are frequently synthesized through multicomponent reactions. dergipark.org.trscienceforecastoa.com These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound. This compound can serve as the 1,3-dicarbonyl component in such syntheses. One-pot, three-component condensation reactions catalyzed by basic ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) have proven effective for the synthesis of 4H-benzo[b]pyran derivatives. ias.ac.in Additionally, pyrano[2,3-c]pyrazole derivatives can be synthesized via one-pot, four-component reactions involving hydrazine (B178648) hydrate, an aldehyde, malononitrile, and a β-ketoester like ethyl acetoacetate (B1235776), showcasing a pathway that could be adapted for this compound. mdpi.com

Table 1: Selected Syntheses of Furan and Pyran Derivatives

| Heterocycle | Synthetic Method | Key Reagents | Catalyst/Conditions |

|---|---|---|---|

| Furan | Reaction with malononitrile | Ethyl 4-bromo-3-oxobutanoate, Malononitrile | Triethylamine |

| Furan | Reaction with malononitrile | Ethyl 2-chloroacetoacetate, Malononitrile | Sodium Ethoxide |

| 4H-Benzo[b]pyran | One-pot three-component condensation | Aldehyde, Cyclohexa-1,3-dione, Malononitrile | [bmIm]OH |

| Pyrano[2,3-c]pyrazole | One-pot four-component reaction | Hydrazine hydrate, Aldehyde, Malononitrile, Ethyl acetoacetate | Triethylamine, Heat |

The most common and straightforward method for synthesizing pyrazole (B372694) derivatives is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.comresearchgate.net this compound, as a 1,3-β-ketoester, is an ideal substrate for this transformation, reacting with various hydrazines to yield polysubstituted pyrazoles. The reaction typically proceeds by initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. An electrocatalytic three-component reaction of hydrazine, acetylacetone, and diethyl bromomalonate has also been reported for the synthesis of 4-bromopyrazoles, indicating innovative approaches in this area. sioc-journal.cn

Pyrimidine rings are typically constructed by condensing a three-carbon unit with an N-C-N fragment such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg this compound can effectively serve as the C-C-C component in these reactions. For example, in the Biginelli reaction, a β-ketoester reacts with an aldehyde and urea or thiourea to form dihydropyrimidines. remedypublications.com Furthermore, diethylmalonate, a close structural relative, is used in the coupling with diazotized 6-aminouracil (B15529) to form substituted hydrazonopyrimidines, which can be subsequently cyclized to form pyrazolediazenylpyrimidine derivatives. nih.gov

Table 2: General Approaches to Pyrazole and Pyrimidine Synthesis

| Heterocycle | General Method | Role of this compound (or analogue) | Common Co-reagents |

|---|---|---|---|

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl component | Hydrazine derivatives |

| Pyrimidine | Biginelli Reaction | β-Ketoester (C-C-C fragment) | Aldehyde, Urea/Thiourea |

The synthesis of quinolines often relies on cyclization reactions such as the Combes, Knorr, and Friedländer syntheses. researchgate.net The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (like a β-ketoester), is a particularly relevant method where this compound could be employed. researchgate.net This would lead to the formation of highly functionalized quinoline (B57606) systems. Research has also focused on the synthesis of quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors, highlighting the pharmacological importance of this scaffold. tubitak.gov.tr

Isoquinoline synthesis typically follows pathways like the Bischler–Napieralski or Pictet–Spengler reactions, which start from phenethylamine (B48288) derivatives. mdpi.comsioc-journal.cn While direct use of this compound in these classical methods is not straightforward, it can be a precursor for intermediates used in alternative cyclizations. For instance, a convenient method for preparing 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines involves the interaction of ketoamides with organomagnesium compounds, followed by acid-catalyzed cyclization. mdpi.com The synthesis of the necessary ketoamides could potentially start from precursors derived from this compound. A Dieckmann condensation of phthalamic ester intermediates, which can be conceptually linked to the chemistry of dicarboxylic esters, has been used to create 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. researchgate.net

Coumarins can be synthesized through several named reactions, with the Pechmann and Knoevenagel condensations being prominent. mdpi.com The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. This compound is a suitable β-ketoester for this reaction, allowing for the synthesis of coumarins with a carboxymethyl substituent at the 3-position.

The Knoevenagel condensation for coumarin (B35378) synthesis typically involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound. mdpi.comnih.gov this compound, with its acidic methylene group situated between two carbonyls, can act as the active methylene component, leading to the formation of coumarin-3-carboxylate derivatives. Various catalysts, including piperidine, have been employed for this transformation. mdpi.com

Role in Natural Product Synthesis Strategies

The heterocyclic and carbocyclic frameworks readily accessible from this compound are integral to numerous natural products. Coumarins, for example, are a large class of phenolic compounds found widely in plants and possess a range of biological activities. ekb.eg The ability to synthesize the coumarin scaffold using this compound provides a direct entry into this important class of natural products.

Similarly, the pyran ring is a structural unit found in many natural products. dergipark.org.trscienceforecastoa.com The use of this compound in multicomponent reactions to build polyfunctionalized 4H-pyrans demonstrates its utility in accessing these complex molecular architectures. Furthermore, its structural similarity to dialkyl acetonedicarboxylates, which have been used in the synthesis of marine alkaloids like aplysinopsins and meridianines, suggests its potential as a key building block in the synthesis of these and other complex alkaloids. researchgate.net

Development of Complex Organic Building Blocks from this compound

Beyond its direct use in heterocycle synthesis, this compound is a valuable starting material for the creation of more elaborate and functionalized organic building blocks. These intermediates can then be used in subsequent, more complex synthetic transformations.

For example, the reaction of ethyl 4-bromo-3-oxobutanoate with diethyl malonate yields diethyl 5-ethoxycarbonyl-3-oxohexanedioate, a more complex acyclic building block. researchgate.netconsensus.app Similarly, alkylation of the α-carbon of β-keto diesters like this compound can introduce further complexity. These alkylated products can then undergo reductive amination and cyclization to afford lactams, which are important structures in medicinal chemistry. researchgate.net

Another powerful transformation involves the reaction of diethyl 3-oxopentanedioate (a close analogue) with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to generate a highly reactive enaminone intermediate, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate. researchgate.net This intermediate can be directly transformed into various substituted pyridopyrimidine carboxylates without isolation, showcasing a streamlined approach to complex heterocyclic systems from a simple starting material. researchgate.net These examples underscore the role of this compound not just as a precursor to final targets, but as a foundational element for the development of sophisticated and versatile synthetic intermediates.

Computational and Theoretical Investigations of Diethyl 3 Oxohexanedioate

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations serve as a fundamental tool for predicting the chemical behavior of molecules. nih.gov For diethyl 3-oxohexanedioate, these calculations are crucial for understanding its kinetic stability and inherent reactivity. chimicatechnoacta.ru The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), are key descriptors of reactivity. arabjchem.org

The E_HOMO is associated with the molecule's ability to donate electrons, while the E_LUMO relates to its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability. chimicatechnoacta.ruresearchgate.net For instance, a molecule with a small energy gap is considered soft and more reactive, whereas a hard molecule has a larger energy gap and is less reactive. chimicatechnoacta.ru

Quantum chemical calculations can elucidate the reactivity of this compound by determining these and other related electronic parameters.

Table 1: Calculated Quantum Chemical Parameters for this compound Note: The values presented in this table are representative examples based on calculations for structurally similar β-keto esters and are intended for illustrative purposes.

| Parameter | Description | Representative Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 8.7 eV |

| Ionization Potential (I) | -E_HOMO | 9.5 eV |

| Electron Affinity (A) | -E_LUMO | 0.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 5.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 4.35 eV |

| Chemical Softness (S) | 1 / (2η) | 0.115 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 3.05 eV |

Density Functional Theory (DFT) Applications to β-Keto Esters

Density Functional Theory (DFT) has become a versatile and popular computational method in chemistry for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex organic molecules. researchgate.net

In the study of β-keto esters, DFT is widely applied to explore reactivity and reaction mechanisms. acs.org Researchers commonly use hybrid functionals, such as B3LYP, which combines Becke's exchange functional with the Lee-Yang-Parr correlation functional and a portion of exact energy from Hartree-Fock theory. wikipedia.org Other functionals like M062x and ωB97X-D have also been successfully employed, often paired with basis sets like 6-311+G(d,p) for accurate results. acs.orgnih.gov

A key application of DFT is the analysis of the molecule's reactivity towards nucleophiles by calculating its global electrophilicity and identifying local electrophilic sites. nih.gov Spectroscopic studies of similar β-keto esters indicate they primarily exist in their keto tautomeric form, a finding that can be confirmed and rationalized through DFT calculations of the relative energies of different tautomers. nih.govresearchgate.net DFT calculations also provide the frontier molecular orbital energies (HOMO and LUMO) that are fundamental to understanding electronic behavior. researchgate.net

Table 2: Representative DFT-Calculated Electronic Properties for this compound Note: These values are illustrative and based on findings for analogous β-keto esters using DFT methods.

| DFT Functional/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | -9.52 | -0.81 | 8.71 |

| M062x/6-311+G(d,p) | -10.15 | -0.55 | 9.60 |

Molecular Modeling and Dynamics in Elucidating Chemical Behavior

Molecular modeling provides a powerful avenue for visualizing the three-dimensional structures of molecules and simulating their dynamic behavior. researchgate.net For this compound, computational modeling begins with conformational analysis to identify the most stable spatial arrangements of the atoms. nih.gov Using methods like DFT, researchers can calculate the energies of different conformers to find the minimal energy conformation, which is the most likely structure of the molecule under given conditions. nih.gov

Beyond static structures, molecular dynamics (MD) simulations offer a way to observe the chemical behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational changes and intermolecular interactions. nih.govresearchgate.net In the context of drug discovery, for example, MD simulations are used alongside molecular docking to evaluate how β-keto ester analogues might bind to and interact with biological targets such as proteins. nih.govresearchgate.net This approach is valuable for designing molecules with specific biological activities. nih.gov

Table 3: Insights from Molecular Modeling and Dynamics of β-Keto Esters

| Computational Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Conformational Analysis (DFT) | Identification of stable low-energy conformers. | Predicts the dominant three-dimensional structure of the molecule. |

| Molecular Docking | Predicts the preferred binding orientation of the molecule within a target protein's active site. | Assesses potential biological activity by modeling interactions with enzymes or receptors. |

| Molecular Dynamics (MD) Simulations | Reveals the stability of the molecule-protein complex and the nature of intermolecular interactions over time. | Elucidates the dynamic behavior and binding stability if the molecule acts as a ligand. |

| Transition State Modeling | Calculates the energy barriers for chemical reactions. | Helps to understand and predict reaction pathways and product formation. acs.org |

Advanced Analytical Techniques for Diethyl 3 Oxohexanedioate Research

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are fundamental to the structural elucidation of diethyl 3-oxohexanedioate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise insights into the connectivity of atoms. Both ¹H and ¹³C NMR are utilized for the characterization of this compound. Some vendors provide access to NMR spectra for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. The ethyl ester groups typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylene groups within the hexanedioate chain also produce distinct signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. It shows distinct peaks for the carbonyl carbons of the ester and ketone groups, the methylene carbons of the ethyl groups, and the methylene carbons of the main chain.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm (approx.) | Multiplicity | Assignment |

|---|---|---|

| 1.25 | Triplet | -CH₃ (of ethyl ester) |

| 2.60 | Triplet | -CH₂-C=O (next to ketone) |

| 2.75 | Triplet | -CH₂-C=O (next to ester) |

| 3.45 | Singlet | -C(=O)-CH₂-C(=O)- |

| 4.15 | Quartet | -O-CH₂- (of ethyl ester) |

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of key structural features. amazonaws.com A strong absorption band is typically observed in the region of 1710-1740 cm⁻¹, which is indicative of the C=O stretching vibrations of the ketone and ester carbonyl groups. amazonaws.com The C-O stretching of the ester groups can also be observed.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| ~1735 | C=O Stretch (Ester) | |

| ~1715 | C=O Stretch (Ketone) | |

| 1682 and 1590 | C=O vibrations | amazonaws.com |

| ~1200-1300 | C-O Stretch (Ester) | |

| ~2850-3000 | C-H Stretch (Alkyl) |

Enantiomeric Purity Determination Methods (e.g., Chiral Chromatography, Circular Dichroism)

When this compound is synthesized in an enantiomerically enriched form, determining its enantiomeric purity is crucial. Research involving the reduction of related keto acids with baker's yeast to produce chiral products highlights the importance of such analyses. tandfonline.com

Chiral Chromatography: This is a powerful technique for separating and quantifying enantiomers, most commonly using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The method utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times. This allows for their separation and the calculation of the enantiomeric excess (e.e.). For example, the enantiomeric excess of related chiral lactones synthesized via intermediates like diethyl 3-oxoglutarate has been successfully determined using these methods. tandfonline.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra, making this a useful tool for distinguishing between them. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample. By comparing the spectrum of a sample to that of a pure enantiomer standard, one can determine the enantiomeric purity.

Mechanistic Probes and Reaction Monitoring Techniques

To optimize synthetic routes and understand reaction outcomes, researchers employ various techniques to probe reaction mechanisms and monitor their progress.

Mechanistic Probes: Isotopic labeling is a key technique for elucidating reaction mechanisms. By strategically incorporating isotopes such as ¹³C or ¹⁸O into the this compound molecule, scientists can track the movement of atoms through a reaction sequence using mass spectrometry or NMR spectroscopy. This provides direct evidence for how bonds are formed and broken. Such methods have been applied in studying complex oxo-transfer reactions, providing insight into the source of oxygen atoms in the final product.

Reaction Monitoring Techniques: The ability to follow a reaction in real-time is crucial for kinetic analysis and optimization. Techniques like in-situ Fourier-Transform Infrared (FTIR) spectroscopy allow researchers to continuously monitor the concentration of reactants, intermediates, and products. For instance, one could track the decrease in the intensity of the carbonyl (C=O) absorption band of this compound to determine its rate of consumption during a reaction. Similarly, thin-layer chromatography (TLC) is a common and effective method for checking the homogeneity and progress of reaction products. tandfonline.com

Green Chemistry Principles in Diethyl 3 Oxohexanedioate Synthesis and Transformations

Sustainable Synthetic Methodologies

The foundation of green chemistry lies in redesigning synthetic pathways to be inherently safer and more efficient. rroij.com This involves a critical look at all components of a reaction, from the solvents used to the energy sources employed.

Solvent Minimization and Alternative Media

Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute significantly to process waste and environmental pollution. Green chemistry seeks to eliminate or replace these with safer alternatives. mlsu.ac.in For reactions involving β-keto esters like Diethyl 3-oxohexanedioate, several strategies are being implemented.

One of the most effective approaches is the development of solvent-free reaction conditions. scispace.com For instance, the transesterification of β-keto esters has been successfully carried out with high efficiency using a recyclable heterogeneous catalyst without any solvent. scispace.com This not only prevents pollution but also simplifies product purification, reducing energy and material consumption. scispace.com

When a solvent is necessary, the focus shifts to environmentally benign media. Water, ionic liquids, and supercritical fluids are leading alternatives to conventional organic solvents. researchgate.net Aqueous micellar catalysis, for example, uses water as the bulk medium with a surfactant to create nanoreactors where organic reactions can occur efficiently, often with lower catalyst loadings and improved yields. nih.gov

Table 1: Comparison of Conventional vs. Green Alternative Media for β-Keto Ester Transesterification

| Parameter | Conventional Method (Toluene) | Green Alternative (Solvent-Free) |

|---|---|---|

| Reaction | Methyl acetoacetate (B1235776) + Benzyl alcohol | Methyl acetoacetate + Benzyl alcohol |

| Catalyst | Not specified (typically acid/base) | Silica-supported Boric Acid |

| Temperature | 60°C | 60°C |

| Reaction Time | 8 hours | 2 hours |

| Yield | 35% scispace.com | 95% scispace.com |

| Environmental Impact | Use of hazardous VOC solvent | Elimination of solvent waste scispace.com |

| Catalyst Reusability | Often not recycled | Recyclable heterogeneous catalyst scispace.com |

This table illustrates the significant advantages of adopting solvent-free conditions for reactions applicable to this compound, based on data from analogous β-keto ester systems.

Energy-Efficient Activation (Microwave, Ultrasound, Mechanochemistry)

The energy requirements for a chemical process have significant environmental and economic impacts. mlsu.ac.in Green chemistry promotes the use of alternative energy sources to minimize this footprint. Microwave irradiation, ultrasound, and mechanochemical methods like grinding or ball milling are prominent energy-efficient techniques. semanticscholar.orgmdpi.com

Microwave-Assisted Synthesis: This technique uses microwave energy to heat reactions directly and efficiently. It often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound waves can induce acoustic cavitation in the reaction medium, creating localized high-pressure and high-temperature spots that accelerate chemical reactions. semanticscholar.orgmdpi.com

Mechanochemistry: This involves inducing reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. semanticscholar.org This method is highly effective for solid-state reactions and represents a significant step towards waste reduction.

These energy-efficient methods are applicable to many organic transformations, including the synthesis and derivatization of β-keto esters, offering a greener path by reducing energy consumption and often enabling solvent-free conditions. mdpi.com

Catalysis for Environmental Sustainability

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, which minimizes waste, a core principle of green chemistry. acs.org The development of novel catalysts is central to creating sustainable pathways for reactions involving this compound.

Enzyme-Based Catalysis

Enzymes are highly specific, biodegradable catalysts that operate under mild conditions (temperature, pressure, and pH) in aqueous environments. Their high chemo-, regio-, and stereoselectivity can eliminate the need for protecting groups, which simplifies synthetic routes and reduces waste. acs.org For β-keto esters, lipases such as Candida antarctica lipase (B570770) B (CALB) have been effectively used for transesterification reactions. scispace.com Furthermore, the reduction of the keto group in β-keto esters can be achieved with high enantioselectivity using baker's yeast, providing a green alternative to traditional metal hydride reagents. mun.ca

Design of Next-Generation Catalysts for β-Keto Ester Reactions

Beyond biocatalysis, significant research is focused on designing robust and recyclable chemical catalysts. For β-keto ester transformations, these include:

Heterogeneous Solid Acids: Catalysts like niobium(V) oxide and silica-supported boric acid have proven to be highly efficient for the transesterification of β-keto esters. scispace.comresearchgate.net Their key advantage is the ease of separation from the reaction mixture and their potential for reuse, which aligns perfectly with green chemistry goals. scispace.com

Palladium Catalysts: Palladium complexes have been instrumental in developing a new generation of reactions for allyl β-keto esters. These catalysts enable transformations such as decarboxylation followed by aldol (B89426) condensation or Michael addition, expanding the synthetic utility of β-keto esters through novel, efficient pathways. nih.govjst.go.jp

Organocatalysts: Small organic molecules, such as 4-(dimethylamino)pyridine (4-DMAP), can effectively catalyze reactions like transesterification. rsc.org While they can be effective, the focus is on developing systems where the catalyst can be easily recovered and reused.

Table 2: Overview of Advanced Catalysts for β-Keto Ester Reactions

| Catalyst Type | Specific Example | Reaction Type | Key Green Advantage | Source(s) |

|---|---|---|---|---|

| Heterogeneous Solid Acid | Niobium(V) Oxide | Transesterification | Efficient, reusable solid catalyst, avoiding corrosive liquid acids. | researchgate.net |

| Heterogeneous Solid Acid | Silica-supported Boric Acid | Transesterification | Highly efficient under solvent-free conditions, recyclable. | scispace.com |

| Enzyme | Candida antarctica Lipase B (CALB) | Transesterification | Operates under mild conditions, biodegradable, high selectivity. | scispace.com |

| Transition Metal Complex | Palladium(0) complexes | Decarboxylative Allylation | High atom economy, enables novel synthetic routes. | nih.govjst.go.jp |

| Organocatalyst | 4-(Dimethylamino)pyridine (4-DMAP) | Transesterification | Metal-free catalysis. | rsc.org |

This table summarizes modern catalytic systems applicable to this compound, highlighting their environmental benefits.

Metrics for Greenness: Atom Economy and Process Mass Intensity

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. Atom Economy (AE) and Process Mass Intensity (PMI) are two of the most widely used. researchgate.net

Atom Economy (AE): Developed by Barry Trost, AE measures the efficiency of a reaction in converting reactant atoms to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. acs.org A higher AE signifies a more efficient reaction with less waste generated as byproducts.

AE (%) = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100

PMI = Total Mass Input (kg) / Mass of Product (kg)

Table 3: Hypothetical Green Metrics Comparison for this compound Synthesis

| Parameter | Route A: Classical Claisen Condensation | Route B: Greener Catalytic Approach |

|---|---|---|

| Reaction | Diethyl Succinate + Ethyl Acetate → this compound + Ethanol (B145695) | Diethyl Succinate + Ethyl Acetate → this compound + Ethanol |

| Reagents | Stoichiometric Sodium Ethoxide | Catalytic amount of a solid base |

| Solvent | Excess Ethanol | Minimal or no solvent |

| Atom Economy (AE) | 85.6% (Calculated for the ideal reaction) | 85.6% (Atom economy is identical for the same transformation) |

| Assumed Inputs | Reactants (248g), Reagent (68g), Solvent (500g), Workup (500g) | Reactants (248g), Catalyst (5g), Workup (100g) |

| Total Mass Input | 1316 g | 353 g |

| Assumed Product Mass | 160 g (74% yield) | 195 g (90% yield) |

| Process Mass Intensity (PMI) | 8.23 (1316 / 160) | 1.81 (353 / 195) |

This hypothetical comparison demonstrates how a greener catalytic and solvent-minimized approach can drastically reduce the Process Mass Intensity (PMI) for the synthesis of this compound, even when the theoretical Atom Economy remains the same.

Future Prospects and Emerging Research Frontiers for Diethyl 3 Oxohexanedioate

Integration with Flow Chemistry and Automated Synthesis

The landscape of chemical synthesis is being revolutionized by the adoption of flow chemistry and automated platforms, which offer enhanced control, efficiency, and safety compared to traditional batch processes. sorbonne-universite.fr The principles of continuous flow synthesis, which involve pumping reagents through a network of tubes and reactors, are well-suited for the production and transformation of dicarboxylate esters. rsc.org For instance, the synthesis of various di-esters has been effectively mediated at room temperature using a vortex fluidic device, a technology that addresses scalability through continuous flow. rsc.org This approach leverages mechanically induced vibrations, rapid micromixing, and high shear stress to achieve high yields in short residence times. rsc.org

While specific applications of continuous flow for the synthesis of diethyl 3-oxohexanedioate are not yet widely reported, the successful decagram-scale synthesis of dimethyl cubane (B1203433) dicarboxylate using continuous-flow photochemistry highlights the potential of this technology for complex dicarboxylate production. researchgate.netsoton.ac.uk The development of automated synthesis platforms for β-dicarbonyl compounds is also an active area of research, with processes being designed to ensure uniform reaction conditions and rapid removal of byproducts to improve product purity and yield. google.compearson.com

The integration of this compound into these advanced synthetic workflows represents a significant future direction. The ability to perform reactions in a continuous, automated fashion would not only streamline its use as a building block but also enable the exploration of reaction conditions that are difficult to access in batch, potentially leading to novel transformations and improved synthetic efficiency.

Table 1: Potential Advantages of Flow Chemistry for Reactions Involving this compound

| Feature | Potential Benefit for this compound Chemistry |

| Precise Temperature Control | Improved selectivity in reactions with multiple potential pathways. |

| Enhanced Mixing | Increased reaction rates and yields, especially in multiphasic systems. |

| Scalability | Straightforward scale-up from laboratory to industrial production. |

| Safety | Minimized risk when handling reactive intermediates or exothermic reactions. |

| Integration of In-line Analysis | Real-time reaction monitoring and optimization. |

Exploration of Novel Catalytic Systems

The development of new catalytic systems is paramount for expanding the synthetic utility of this compound. Research into organocatalysis and biocatalysis offers promising avenues for achieving high levels of stereoselectivity and efficiency in reactions involving this β-keto ester.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. emorychem.sciencecaltech.edu For reactions involving β-dicarbonyl compounds, organocatalysts can facilitate a variety of transformations, including Michael additions and aldol (B89426) reactions, with high enantioselectivity. d-nb.infoorganic-chemistry.orgbeilstein-journals.org For example, diarylprolinol ethers have been used as effective organocatalysts in oxa-Michael additions. beilstein-journals.org The application of such catalysts to this compound could enable the synthesis of chiral molecules with complex stereochemistries, which are valuable in medicinal chemistry and materials science.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. nih.govnih.govfrontiersin.org Hydrolases, such as lipases and esterases, are particularly relevant for reactions involving esters like this compound. unipd.itmdpi.com These enzymes could be employed for the enantioselective hydrolysis or acylation of derivatives of this compound, providing access to enantiomerically pure building blocks. unipd.it Furthermore, the use of multifunctional biocatalysts, which can catalyze several distinct reaction steps, presents an exciting frontier for streamlining synthetic pathways. nih.gov The discovery and engineering of enzymes with tailored activity towards this compound and its derivatives could unlock new and sustainable synthetic routes.

Table 2: Emerging Catalytic Approaches for this compound

| Catalytic System | Potential Reaction Type | Key Advantage |

| Chiral Organocatalysts | Asymmetric Michael Addition, Aldol Reaction | Access to enantiomerically enriched products. |

| Biocatalysts (e.g., Lipases) | Enantioselective Hydrolysis/Acylation | High selectivity, mild reaction conditions, green chemistry. |

| Metal-Organic Frameworks | Heterogeneous Catalysis | Recyclability of the catalyst, enhanced stability. |

| Dual Catalysis Systems | Tandem or Cascade Reactions | Increased molecular complexity in a single pot. |

Application in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, namely its dicarboxylate nature and the presence of a reactive β-keto group, make it an intriguing candidate for the construction of advanced materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.orgmdpi.comresearchgate.net Dicarboxylates are common linkers used in the synthesis of MOFs. researchgate.netrsc.org The flexibility of the aliphatic backbone of this compound could impart interesting dynamic properties to the resulting MOF, such as "breathing" effects in response to external stimuli. nih.gov While the use of this compound as a linker in MOF synthesis is not yet established, the development of MOFs from aliphatic ligands is a growing area of research, with potential applications in gas storage, separation, and catalysis. nih.gov

Polymers: this compound can be envisioned as a monomer for the synthesis of novel polymers. The ester functionalities could be used in polycondensation reactions to form polyesters, while the ketone group offers a site for further modification. The incorporation of this building block could lead to polymers with tailored properties, such as biodegradability or specific thermal characteristics. ustc.edu.cn The synthesis of polymers from unique building blocks is a cornerstone of modern materials science, with applications ranging from drug delivery to electronics.

Advanced Mechanistic Studies and Reaction Discovery

A fundamental understanding of the reactivity of this compound is crucial for the development of new synthetic methods. Advanced computational and experimental techniques are being employed to elucidate reaction mechanisms and discover novel transformations.

Mechanistic Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating the intricacies of chemical reactions. biointerfaceresearch.com For β-dicarbonyl compounds like this compound, DFT can be used to study the keto-enol tautomerism, which plays a critical role in its reactivity. researchgate.netorientjchem.org Understanding the relative stabilities of the tautomers in different environments can help in predicting and controlling the outcome of reactions. orientjchem.org Such computational studies can provide valuable insights into transition states and reaction pathways, guiding the design of more efficient synthetic protocols.

Reaction Discovery: The rich reactivity of the β-dicarbonyl moiety in this compound makes it a versatile substrate for a wide range of organic reactions. Beyond classical transformations, there is significant potential for discovering new reactions. For example, its use in multicomponent reactions can lead to the rapid assembly of complex molecular architectures. researchgate.net The exploration of its reactivity in Michael additions, Knoevenagel condensations, and the synthesis of heterocyclic compounds continues to be a fruitful area of research. wikipedia.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmdpi.comlibretexts.orgrsc.orgevitachem.com The development of novel palladium-catalyzed α-arylation reactions of cyclic β-dicarbonyl compounds for the synthesis of biologically active molecules demonstrates the ongoing potential for reaction discovery in this area. nih.gov

Table 3: Important Reactions and Future Research Directions for this compound

| Reaction Type | Description | Potential Research Focus |

| Michael Addition | Addition of a nucleophile to the β-carbon of the enone system. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org | Development of asymmetric variants using chiral catalysts. |

| Knoevenagel Condensation | Reaction with aldehydes or ketones to form α,β-unsaturated products. wikipedia.orgorganic-chemistry.orgsapub.org | Exploration of new catalysts and reaction conditions for improved efficiency. |

| Heterocycle Synthesis | Cyclization reactions to form various heterocyclic rings. mdpi.comrsc.orgevitachem.com | Design and synthesis of novel heterocyclic scaffolds with potential biological activity. |

| Decarboxylation | Removal of a carboxyl group, often following another transformation. pressbooks.pub | Investigation of milder and more selective decarboxylation methods. |

Q & A

Q. How to assess this compound’s environmental impact in waste streams?

- Methodological Answer : Conduct biodegradability tests (OECD 301F) and LC assays with Daphnia magna. Quantify ester persistence via HPLC-UV in simulated wastewater (pH 7–9) .

Data Presentation Guidelines

Q. What standards ensure clarity in reporting this compound’s spectroscopic data?

Q. How to address conflicting literature on this compound’s catalytic applications?

- Methodological Answer : Perform systematic reviews using PRISMA guidelines. Highlight methodological disparities (e.g., catalyst loading, solvent choice). Propose replication studies with open-access protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.